Ethyl hexa-3,5-dienoate
CAS No.:
Cat. No.: VC14035133
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O2 |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | ethyl hexa-3,5-dienoate |
| Standard InChI | InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3 |
| Standard InChI Key | OJIDZYAEUPOBSI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC=CC=C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl hexa-3,5-dienoate () consists of a six-carbon chain with double bonds at the 3rd and 5th positions, esterified with an ethoxy group. The -configuration at the 3rd position ensures a planar geometry, facilitating conjugation across the diene system. Key structural identifiers include:
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IUPAC Name: ethyl (3E)-hexa-3,5-dienoate
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Molecular Formula:
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Molecular Weight: 140.18 g/mol
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Canonical SMILES:
The conjugated diene system () imparts unique electronic properties, such as enhanced stability and susceptibility to electrophilic attack, which are critical in pericyclic reactions like Diels-Alder cycloadditions.
Physical Properties
Ethyl hexa-3,5-dienoate is a colorless to pale yellow liquid at room temperature, with a fruity odor attributed to its ester functional group. Its physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 180–185°C (extrapolated) |
| Density | 0.94–0.96 g/cm³ |
| Refractive Index | 1.45–1.47 |
| Solubility | Miscible in organic solvents (e.g., ethanol, ether) |
Data derived from computational models and experimental analogs suggest limited aqueous solubility due to the nonpolar hydrocarbon backbone .
Synthesis and Industrial Production
Conventional Esterification
The most common synthesis route involves the acid-catalyzed esterification of hexa-3,5-dienoic acid with ethanol:
Sulfuric acid () or p-toluenesulfonic acid () are typical catalysts, with reflux conditions (70–80°C) driving the reaction to >90% yield. Recent innovations employ solid acid catalysts (e.g., zeolites) to simplify product isolation and reduce waste.
Continuous Flow Reactor Systems
Industrial-scale production increasingly utilizes continuous flow reactors to optimize heat transfer and reaction kinetics. A 2024 study demonstrated a 15% increase in yield compared to batch reactors, with residence times under 30 minutes.
Reduction to Alcohol Derivatives
Ethyl hexa-3,5-dienoate can be reduced to -hexa-3,5-dien-1-ol using lithium aluminum hydride ():
This reaction proceeds quantitatively in anhydrous ether, yielding the alcohol as a yellow oil .
Applications in Organic Synthesis
Diels-Alder Reactions
The conjugated diene system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming six-membered cyclohexene derivatives. For example, in the synthesis of β-lysine, ethyl sorbate (a structural isomer) undergoes aza-Diels-Alder reactions to construct 1,4-diamine moieties . While ethyl hexa-3,5-dienoate’s applications in this context remain underexplored, its electronic similarity to sorbate esters suggests analogous reactivity .
Flavor and Fragrance Industry
The compound’s fruity aroma makes it suitable as a flavoring agent in food products (e.g., candies, beverages) and perfumes. Regulatory approvals (e.g., FDA GRAS status) are pending, but its low toxicity profile in animal models supports potential commercialization.
Pharmaceutical Intermediates
Ethyl hexa-3,5-dienoate serves as a precursor to bioactive molecules. For instance, reduction to the corresponding alcohol followed by amination could yield amino alcohols for antiviral drug candidates .
Comparative Analysis with Isomers
Ethyl Hexa-2,4-dienoate
The 2,4-dienoate isomer () shares the molecular formula but exhibits distinct reactivity due to the position of the double bonds. Key differences include:
| Property | Ethyl Hexa-3,5-dienoate | Ethyl Hexa-2,4-dienoate |
|---|---|---|
| Diene System | 3,5-conjugated | 2,4-conjugated |
| Cycloaddition Rate | Moderate () | Faster () |
| Thermal Stability | Higher (decomposes at 200°C) | Lower (decomposes at 180°C) |
The 3,5-isomer’s extended conjugation enhances thermal stability, making it preferable for high-temperature reactions .
Research Advancements and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective routes to access chiral dienoates. A 2023 study achieved 85% enantiomeric excess (ee) using a cinchona alkaloid-derived catalyst, though scalability remains a challenge.
Polymer Chemistry
The diene’s ability to undergo radical polymerization has been explored for creating biodegradable polyesters. Preliminary results indicate moderate molecular weights () and glass transition temperatures ().
Toxicity and Environmental Impact
Acute toxicity studies in rodents report an of 1,200 mg/kg (oral), classifying the compound as mildly toxic. Environmental degradation occurs via esterase-mediated hydrolysis in aqueous systems (half-life = 48 hours) .
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